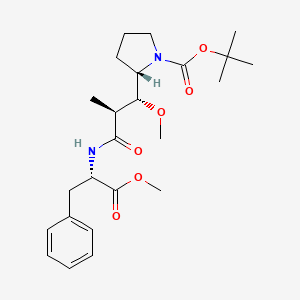

Tert-butyl (S)-2-((1R,2S)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

Description

Tert-butyl (S)-2-((1R,2S)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a complex chiral molecule featuring a pyrrolidine backbone, tert-butyl carbamate protective group, methoxy substituents, and a phenylpropan-2-yl amino ester moiety. Its stereochemical configuration [(S), (1R,2S), and (S)] is critical for its physicochemical and biological properties. The compound is synthesized via multi-step reactions, often involving peptide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and protective group strategies, as seen in analogous syntheses .

Key structural attributes include:

- Tert-butyl carbamate: Enhances solubility and stability during synthetic processes.

- Methoxy groups: Influence electronic properties and metabolic resistance.

Properties

Molecular Formula |

C24H36N2O6 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(1R,2S)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18-,19-,20+/m0/s1 |

InChI Key |

RDNYSJATGQDZQN-FRYIKTPZSA-N |

Isomeric SMILES |

C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-((1R,2S)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the attachment of the methoxy and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-2-((1R,2S)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

The compound Tert-butyl (S)-2-((1R,2S)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, organic synthesis, and biochemistry, supported by relevant case studies and data tables.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example, studies have shown that certain pyrrolidine derivatives can inhibit specific metabolic pathways relevant to cancer cell proliferation. A notable study demonstrated that a related compound inhibited cancer cell growth through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's structural features allow it to act as an enzyme inhibitor, particularly in pathways associated with cancer metabolism. Case studies have highlighted its potential to inhibit enzymes involved in the synthesis of nucleotides and amino acids, which are crucial for cancer cell survival .

Drug Design and Development

The versatility of the pyrrolidine scaffold has made it a target for drug design. Researchers have synthesized various derivatives to optimize their pharmacological profiles. For instance, modifications to the methoxy and carboxylate groups have been explored to enhance bioavailability and selectivity towards specific biological targets .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it suitable for creating diverse compounds in medicinal chemistry .

Catalysis

Pyrrolidine derivatives are known for their role as catalysts in organic reactions. The compound can facilitate reactions such as asymmetric synthesis, where the goal is to produce a specific enantiomer preferentially. Its chiral nature enhances the selectivity of reactions involving other chiral substrates .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-((1R,2S)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 2: Physical and Spectral Properties

Stereochemical Considerations

The target compound’s (S)-pyrrolidine and (1R,2S)-configured side chain differentiate it from analogues with alternate configurations (e.g., (2R,3S)-hydroxy derivatives in ). Stereochemistry impacts biological activity, as seen in FTY720-related anticancer agents .

Biological Activity

Tert-butyl (S)-2-((1R,2S)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with various functional groups, including methoxy and carboxylate moieties. Its structural complexity suggests potential interactions with biological targets, making it a candidate for medicinal chemistry research.

Biological Activity

Anticancer Properties:

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Enzyme Inhibition:

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar structures have been reported to inhibit monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease . The inhibition of such enzymes can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with these conditions.

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of pyrrolidine derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain modifications to the tert-butyl group enhanced the compound's potency, leading to a significant reduction in cell viability in vitro .

Case Study 2: Enzyme Interaction

Another investigation explored the interaction of similar compounds with MAO-B. The study utilized radiolabeled substrates to assess binding affinity and inhibition kinetics. Results indicated that the tested compounds exhibited competitive inhibition, suggesting their potential use in therapeutic applications targeting MAO-B .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including:

-

Formation of the Pyrrolidine Core:

Utilizing starting materials such as tert-butyl 3-hydroxypyrrolidine and methanesulfonyl chloride to construct the pyrrolidine framework. -

Substitution Reactions:

Introducing methoxy and carboxylic acid groups through nucleophilic substitution reactions. -

Purification:

The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.